molecular formula C12H16N2O B2565859 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one CAS No. 954275-45-7

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2565859
CAS No.: 954275-45-7
M. Wt: 204.273
InChI Key: VOPHTUOLZVICOY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its structural similarity to neurotransmitters like serotonin and melatonin, which play crucial roles in human physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline or phenylhydrazine.

    Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.

    Ethyl Substitution: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and dihydroindole structure differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

IUPAC Name

3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPHTUOLZVICOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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